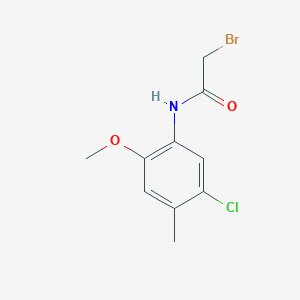

2-Bromo-n-(5-chloro-2-methoxy-4-methylphenyl)acetamide

Description

2-Bromo-N-(5-chloro-2-methoxy-4-methylphenyl)acetamide is a halogenated acetamide derivative with a complex aromatic substitution pattern. Its molecular formula is C₉H₉BrClNO, and it has a molar mass of 262.53 g/mol . Structurally, it features a bromoacetamide group attached to a substituted phenyl ring containing chlorine, methoxy, and methyl groups at positions 5, 2, and 4, respectively. This compound is primarily used in research settings, with strict storage conditions recommended at -20°C to maintain stability .

Properties

IUPAC Name |

2-bromo-N-(5-chloro-2-methoxy-4-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrClNO2/c1-6-3-9(15-2)8(4-7(6)12)13-10(14)5-11/h3-4H,5H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAMXEVWLNNQIIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)NC(=O)CBr)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-n-(5-chloro-2-methoxy-4-methylphenyl)acetamide typically involves the following steps:

Bromination: The starting material, 5-chloro-2-methoxy-4-methylphenylamine, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

Acetylation: The brominated intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-n-(5-chloro-2-methoxy-4-methylphenyl)acetamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Conditions typically involve solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to reflux.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.

Major Products Formed

Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.

Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.

Hydrolysis: Products include the corresponding carboxylic acid and amine.

Scientific Research Applications

Chemistry

2-Bromo-N-(5-chloro-2-methoxy-4-methylphenyl)acetamide serves as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern allows for the development of new chemical entities with potential applications in pharmaceuticals and agrochemicals.

Biology

The compound has been investigated for its potential biological activities, including:

- Antimicrobial Activity : Exhibits activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values for some microorganisms are summarized below:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

This data indicates that the compound is particularly effective against Candida albicans, suggesting its potential use in antifungal therapies.

- Anticancer Activity : In vitro studies have shown promising results regarding its anticancer properties. The following table summarizes findings from various cell lines:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| A-431 (human epidermoid) | 10.5 | Induction of apoptosis |

| MCF-7 (breast cancer) | 15.0 | Cell cycle arrest at G2/M phase |

| HeLa (cervical cancer) | 12.0 | Inhibition of Bcl-2 protein |

These results suggest that the compound may induce apoptosis and disrupt the cell cycle, making it a candidate for further development in cancer therapeutics.

Medicine

In medicinal chemistry, this compound is explored for its pharmacological properties and potential as a lead compound in drug development. Its ability to interact with specific molecular targets can lead to the modulation of biological pathways relevant to disease treatment.

Industry

The compound is utilized in the production of specialty chemicals and as a reagent in various industrial processes. Its unique properties make it valuable for synthesizing other chemical compounds used in different applications.

Antimicrobial Efficacy Study

A study evaluated the antimicrobial efficacy of halogenated acetamides, including this compound. Results indicated enhanced activity against both Gram-positive and Gram-negative bacteria, with this particular compound showing promising results comparable to standard antibiotics.

Cytotoxicity Assessment

In a cytotoxicity assessment involving multiple cancer cell lines, significant growth inhibition was observed, particularly in A-431 and MCF-7 cells. Flow cytometry was used to analyze cell cycle changes, confirming that the compound induced apoptosis through caspase activation pathways.

Mechanism of Action

The mechanism of action of 2-Bromo-n-(5-chloro-2-methoxy-4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms, along with the methoxy and methyl groups, contribute to its binding affinity and specificity. The acetamide group can form hydrogen bonds with target molecules, enhancing its activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Stability and Handling Considerations

- Storage : Most bromoacetamide derivatives require low-temperature storage (e.g., -20°C) to prevent degradation .

Biological Activity

The compound 2-Bromo-N-(5-chloro-2-methoxy-4-methylphenyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a bromine atom and a chloro-methoxy-substituted aromatic ring, which contribute to its reactivity and biological properties. The presence of these substituents can influence the compound’s interaction with biological targets.

1. Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that derivatives of this compound can inhibit various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 4.69 to 156.47 µM against different bacterial species, suggesting a broad spectrum of antimicrobial efficacy .

2. Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies. For instance, certain structural analogs have demonstrated potent cytotoxic effects against cancer cell lines such as HepG2 (human liver cancer cells), with IC50 values indicating significant growth inhibition . Mechanistic studies reveal that these compounds can induce apoptosis and cell cycle arrest in cancer cells, specifically blocking the G2/M phase transition, which is crucial for cancer proliferation .

3. Enzyme Inhibition

The compound has been studied for its ability to inhibit key enzymes involved in metabolic pathways. It has shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of neurodegenerative diseases like Alzheimer's . The inhibition of these enzymes can lead to increased levels of acetylcholine, enhancing neurotransmission.

The biological effects of this compound are mediated through several mechanisms:

- Enzyme Interaction : The compound binds to specific enzymes or receptors, leading to modulation of their activity. This includes inhibition of metabolic enzymes and receptors involved in cancer progression.

- Cell Signaling Modulation : It influences various signaling pathways within cells, affecting gene expression related to stress responses and apoptosis.

- Cell Cycle Disruption : By interfering with the normal progression of the cell cycle, particularly at the G2/M checkpoint, the compound can effectively halt cancer cell proliferation.

Case Studies

Several studies have focused on the biological activity of related compounds:

- Cytotoxicity Against HepG2 Cells : A study found that certain derivatives exhibited IC50 values as low as 0.62 µM against HepG2 cells, significantly outperforming standard chemotherapeutics like Sorafenib .

- Antimicrobial Efficacy : Another investigation reported MIC values for related compounds ranging from 8.33 to 23.15 µM against E. coli, highlighting their potential as antimicrobial agents .

- Cholinesterase Inhibition : Research indicated that some derivatives showed promising AChE inhibitory activity, making them candidates for further development as treatments for Alzheimer’s disease .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-Bromo-N-(5-chloro-2-methoxy-4-methylphenyl)acetamide to improve yield and purity?

- Methodological Answer : Synthesis optimization involves selecting appropriate brominating agents and controlling reaction conditions. For example, analogs like 2-Bromo-4-chlorophenylacetonitrile (CAS RN 52864-54-7) are synthesized using halogenation reactions under controlled temperatures (0–6°C) to avoid side reactions . Column chromatography with silica gel (gradient elution: hexane/ethyl acetate) is recommended for purification, as demonstrated in related acetamide derivatives . Monitoring reaction progress via thin-layer chromatography (TLC) ensures intermediate stability.

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions, particularly distinguishing bromine and chlorine atoms due to their distinct deshielding effects. For example, in structurally similar compounds like 2-(4-Bromophenyl)-N-(5-methylpyridin-2-yl)acetamide, X-ray crystallography confirmed bond lengths (mean C–C = 0.003 Å) and planar configurations, which can cross-validate NMR data . High-resolution mass spectrometry (HRMS) further confirms molecular weight accuracy (±0.001 Da) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store the compound in airtight containers at 0–6°C to prevent degradation, as recommended for brominated acetamide analogs like N-(2-Bromo-4-fluorophenyl)acetamide . Use desiccants to avoid moisture absorption, which can hydrolyze the acetamide group. Safety protocols include wearing nitrile gloves and working in a fume hood due to potential respiratory irritancy .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer : Single-crystal X-ray studies provide precise bond angles and torsional parameters. For instance, in N-(2-Bromo-4-methylphenyl)-2-(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)acetamide, crystallographic data (R factor = 0.033) revealed non-planar geometry between the pyrimidine and acetamide moieties, critical for understanding steric hindrance . Data collection at 100 K minimizes thermal motion artifacts, and refinement software like SHELXL ensures accuracy .

Q. What strategies can address contradictions in spectral data during structural elucidation?

- Methodological Answer : Combine multiple techniques to resolve discrepancies. For example, if NMR suggests a para-substitution but mass spectrometry indicates impurities, use High-Performance Liquid Chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) to isolate pure fractions . Cross-reference with computational methods (e.g., density functional theory (DFT)) to predict NMR chemical shifts and compare with experimental data .

Q. How can researchers design bioactivity assays to study the pharmacological potential of this compound?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s halogenated aromatic structure, which mimics known inhibitors. For analogs like 2-Bromo-N-(4-chlorophenyl)butanamide, in vitro cytotoxicity screening (MTT assay) against cancer cell lines (e.g., HeLa or MCF-7) is standard . Dose-response curves (IC₅₀) and molecular docking studies (using AutoDock Vina) can elucidate binding mechanisms .

Q. What synthetic routes are viable for introducing functional group diversity while maintaining the core acetamide scaffold?

- Methodological Answer : Post-functionalization via Suzuki-Miyaura coupling can introduce aryl/heteroaryl groups at the bromine site, as seen in 2-Bromo-6-chlorophenylboronic acid derivatives . Alternatively, nucleophilic substitution with amines or thiols under basic conditions (K₂CO₃, DMF) modifies the acetamide side chain, as demonstrated in N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.